molecular formula C12H12BrNO3 B1413993 Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate CAS No. 1806853-04-2

Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate

Cat. No.: B1413993
CAS No.: 1806853-04-2
M. Wt: 298.13 g/mol
InChI Key: ISSCNFXERPHBMX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate is an organic compound with the molecular formula C12H12BrNO3 and a molecular weight of 298.13 g/mol. This compound is notable for its applications in various fields of chemistry and industry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate typically involves the reaction of 5-bromo-4-cyano-2-methoxyphenylacetic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester bond.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 5-bromo-4-cyano-2-methoxyphenylacetic acid.

    Reduction: 5-bromo-4-amino-2-methoxyphenylacetate.

Scientific Research Applications

Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and cyano groups play crucial roles in its binding affinity and reactivity, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate
  • 5-bromo-4-cyano-2-methoxyphenyl acetate
  • 4-bromo-5-(4-methoxyphenyl)isoxazole

Uniqueness

Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to similar compounds. Its ester, bromine, and cyano groups make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-(5-bromo-4-cyano-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)6-8-4-10(13)9(7-14)5-11(8)16-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSCNFXERPHBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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